Zinc pantothenate

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

65979-81-9 |

|---|---|

分子式 |

C18H32N2O10Zn |

分子量 |

501.8 g/mol |

IUPAC 名称 |

zinc;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |

InChI |

InChI=1S/2C9H17NO5.Zn/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 |

InChI 键 |

ZAABEEUCMDURSM-UHFFFAOYSA-L |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Zn+2] |

规范 SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Zn+2] |

同义词 |

B 5, Vitamin B5, Vitamin Calcium Pantothenate Dexol Pantothenate, Calcium Pantothenate, Zinc Pantothenic Acid Vitamin B 5 Vitamin B5 Zinc Pantothenate |

产品来源 |

United States |

Chemical Synthesis and Biosynthetic Pathways of Zinc Pantothenate and Its Constituents

Molecular Structure and Composition of Zinc Pantothenate

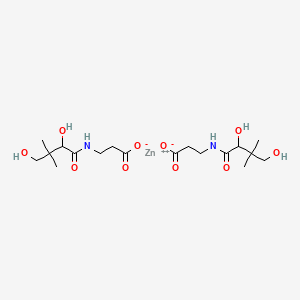

This compound is a metal salt with the chemical formula C₁₈H₃₂N₂O₁₀Zn. nih.gov It is composed of one divalent zinc cation (Zn²⁺) coordinated with two molecules of pantothenate. nih.gov Each pantothenate anion is the conjugate base of pantothenic acid. ebi.ac.uk

Pantothenic acid itself is an amide, formed from the condensation of two distinct chemical moieties: pantoic acid and β-alanine. rsc.orgrevmedchir.ro The full chemical name for pantothenic acid is 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid. nih.gov The molecule's biological activity is specific to its D-(+)- stereoisomer (the R-configuration). chemicalbook.com this compound, therefore, represents a stable, salt form of this essential vitamin.

Table 1: Properties of this compound and its Constituents

| Compound Name | Chemical Formula | Molar Mass | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₈H₃₂N₂O₁₀Zn | 477.83 g/mol | A zinc ion (Zn²⁺) bonded to two pantothenate molecules. nih.gov |

| Pantothenic Acid | C₉H₁₇NO₅ | 219.23 g/mol | Amide bond between pantoic acid and β-alanine. nih.gov |

| Pantoic Acid | C₆H₁₂O₄ | 148.16 g/mol | A dihydroxy-dimethyl-butyric acid derivative. rsc.org |

| β-Alanine | C₃H₇NO₂ | 89.09 g/mol | A naturally occurring beta-amino acid. nih.gov |

Biosynthesis of Pantothenic Acid (Vitamin B5)

Pantothenic acid is synthesized de novo by most microorganisms, including bacteria and fungi, as well as by plants. researchgate.netresearchgate.net Animals, however, lack this biosynthetic pathway and must acquire it from their diet, making it an essential vitamin (B5). researchgate.netrsc.org The pathway is a critical target for the development of antimicrobial agents because it is essential for these organisms but absent in the host. rsc.org

Enzymatic Cascade and Intermediates in Prokaryotic and Eukaryotic Systems

In prokaryotes such as Escherichia coli, the biosynthesis of pantothenate is a well-established four-step enzymatic process that converges from two separate branches. researchgate.netnih.gov

The first branch begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine. nih.govyoutube.com

Formation of α-Ketopantoate: The enzyme ketopantoate hydroxymethyltransferase catalyzes the transfer of a methyl group to α-ketoisovalerate, producing α-ketopantoate. nih.gov This reaction utilizes N⁵,N¹⁰-methylene tetrahydrofolate as a carbon donor. nih.gov

Reduction to Pantoate: Subsequently, ketopantoate reductase reduces α-ketopantoate to D-pantoate in an NADPH-dependent reaction. researchgate.netnih.gov

The second branch produces the β-alanine component: 3. Formation of β-Alanine: In many bacteria, β-alanine is formed from the amino acid L-aspartate through a decarboxylation reaction catalyzed by aspartate-1-decarboxylase. nih.govyoutube.com

Finally, the two branches converge: 4. Condensation to Pantothenate: The enzyme pantothenate synthetase catalyzes the final, ATP-dependent condensation of D-pantoate and β-alanine to form pantothenic acid. nih.govresearchgate.net This reaction proceeds through a pantoyl adenylate intermediate, which is then attacked by β-alanine to yield the final product. researchgate.net

In eukaryotes like plants, the pathway is largely similar. However, a key difference lies in the synthesis of β-alanine. Evidence suggests that plants primarily rely on the uracil (B121893) degradation pathway for β-alanine production, rather than the direct decarboxylation of aspartate seen in many bacteria. researchgate.net

Table 2: Key Enzymes in Prokaryotic Pantothenate Biosynthesis (E. coli)

| Enzyme | Gene | Substrate(s) | Product |

|---|---|---|---|

| Ketopantoate hydroxymethyltransferase | panB | α-Ketoisovalerate | α-Ketopantoate nih.govgoogle.com |

| Ketopantoate reductase | panE | α-Ketopantoate, NADPH | D-Pantoate, NADP⁺ researchgate.netnih.gov |

| Aspartate-1-decarboxylase | panD | L-Aspartate | β-Alanine nih.gov |

| Pantothenate synthetase | panC | D-Pantoate, β-Alanine, ATP | Pantothenate, AMP, PPi nih.govresearchgate.net |

Genetic Regulation and Gene Expression in Pantothenate Biosynthesis

The expression and activity of the pantothenate biosynthetic pathway are tightly regulated. In E. coli, the genes encoding ketopantoate hydroxymethyltransferase (panB) and pantothenate synthetase (panC) are often located together in an operon, allowing for coordinated expression. nih.gov

A primary point of regulation occurs not within the pantothenate synthesis pathway itself, but at the first step of its utilization: the synthesis of Coenzyme A (CoA). nih.gov The enzyme pantothenate kinase (PanK), which phosphorylates pantothenate, is the rate-limiting step in CoA biosynthesis and is subject to feedback inhibition by the final products, CoA and its thioesters (like acetyl-CoA). nih.govasm.orgoregonstate.edu

Within the pathway, ketopantoate hydroxymethyltransferase (panB) activity can be inhibited by its own product, ketopantoate. nih.gov Furthermore, in E. coli, the availability of β-alanine is controlled by a regulatory complex. The protein PanZ, when bound to acetyl-CoA, forms a complex with the active form of aspartate decarboxylase (PanD), inhibiting it and thus limiting β-alanine supply when CoA levels are high. youtube.comnih.gov

Many organisms also possess a transport system, a pantothenate permease (PanF), which allows them to import pantothenate from the environment. nih.gov When external pantothenate is available, the biosynthetic genes can become dispensable. nih.govnih.gov

Evolutionary Divergence of Biosynthetic Pathways

Comparative analysis of the enzymes involved in pantothenate biosynthesis suggests that the pathway evolved via a "patchwork mechanism." researchgate.netnih.gov This model proposes that the individual enzymes were recruited separately from diverse, pre-existing protein families to construct the new metabolic pathway. nih.gov

Significant evolutionary divergence is evident in the synthesis of β-alanine. While many prokaryotes use aspartate-1-decarboxylase (panD), some archaea employ a glutamate (B1630785) decarboxylase that shows a preference for aspartate. nih.gov Other bacteria, such as Rhizobium etli, lack a panD gene altogether and instead synthesize β-alanine using β-alanine synthase, an enzyme from the uracil degradation pathway. nih.gov This diversity highlights the multiple evolutionary solutions that have arisen to produce this crucial precursor.

The presence or absence of the pathway itself is a major point of divergence. The entire pathway is absent in animals, making it a dietary necessity. researchgate.net In some bacteria, the gain and loss of the panBCD gene cluster have been identified as a factor in host adaptation, demonstrating the pathway's role in evolutionary selection. nih.gov

Chemical Synthesis Methods for Pantothenate and its Salts

While biosynthesis is the natural route, the industrial production of pantothenate for use in supplements and additives is achieved through chemical synthesis. revmedchir.roresearchgate.net This is often because pantothenic acid itself is an unstable oil, whereas its salts, such as calcium or this compound, are stable, crystalline powders. rsc.orgwikipedia.org

Conventional Organic Synthesis Approaches

The conventional industrial synthesis of pantothenate salts typically begins with an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde (B43269) to yield hydroxypivaldehyde. wikipedia.org This intermediate is then converted into racemic pantolactone (a mix of D- and L-isomers). wikipedia.org

A crucial step in the process is the resolution of this racemic mixture, as only the D-isomer is biologically active. chemicalbook.comwikipedia.org Once the pure D-pantolactone is isolated, it is condensed with a salt of β-alanine, such as calcium β-alaninate, often by refluxing in an anhydrous alcohol like methanol (B129727). wikipedia.orggoogle.com This final reaction opens the lactone ring and forms the amide bond, yielding the desired pantothenate salt. google.com

Stereoselective Synthesis and Optical Resolution

The biologically active form of pantothenic acid is the D-isomer, also known as (R)-pantothenic acid. nih.govwikipedia.org Consequently, stereoselective synthesis is crucial for its production. Industrial synthesis often involves the creation of a racemic mixture of pantolactone, a key precursor, followed by optical resolution to isolate the desired (R)-pantolactone. acs.org

Methods for resolution can be challenging, as they may require expensive catalysts or toxic reagents like hydrogen cyanide. nih.gov One established strategy is the selective crystallization of a diastereomeric salt formed between the racemic pantolactone and a chiral amine. An alternative and increasingly preferred approach is enzymatic resolution. nih.gov This can involve enzymes like oxynitrilase, which can be used in the asymmetric hydrocyanation of 3-hydroxy-2,2-dimethylaldehyde to preferentially produce (R)-pantolactone. acs.org Chemoenzymatic methods combine both chemical and biological catalysis steps to achieve high yields of the desired enantiomer. acs.org

Bioproduction and Fermentation Processes for Pantothenate

Due to the complexities and environmental concerns associated with purely chemical synthesis, microbial fermentation has emerged as a promising alternative for producing D-pantothenic acid. nih.gov Microorganisms like Escherichia coli and Saccharomyces cerevisiae are commonly engineered to overproduce this vitamin. researchgate.netnih.gov The general biosynthetic pathway involves the condensation of D-pantoate and β-alanine, a reaction catalyzed by the enzyme pantothenate synthetase (encoded by the panC gene). nih.gov The precursors themselves are derived from other metabolic pathways; D-pantoate is synthesized from α-ketoisovalerate (a precursor to the amino acid valine), and β-alanine is formed from the decarboxylation of aspartate. nih.govyoutube.com

Optimization of fermentation conditions is critical for maximizing yield. Factors such as the composition of the culture medium (including glucose, β-alanine, and nitrogen sources like (NH₄)₂SO₄) and culture conditions are carefully controlled. nih.gov Statistical methods like the Plackett-Burman design are employed to identify the most significant factors influencing production. nih.gov

Microbial Strains and Metabolic Engineering for Enhanced Yields

Metabolic engineering is a key strategy to enhance the production of D-pantothenic acid in microbial hosts. This involves the targeted modification of the organism's genetic and regulatory processes. youtube.com Common hosts include Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae. nih.govnih.gov

Several metabolic engineering strategies are employed:

Deletion of Competing Pathways : To direct more metabolic resources toward pantothenate synthesis, competing pathways are often blocked. For example, the pathway leading to L-valine biosynthesis competes for the precursor α-ketoisovalerate. nih.gov Attenuating the expression of genes like those for valine-pyruvate aminotransferase can increase the carbon flux towards pantothenate. nih.gov

Increasing Precursor Supply : Enhancing the production of precursors like β-alanine is another effective strategy. Overexpressing the panD gene, which encodes aspartate-1-decarboxylase for β-alanine synthesis, or supplementing the fermentation medium with β-alanine can significantly improve D-pantothenic acid titers. nih.govnih.gov

Through these systematic engineering approaches, significant increases in production have been achieved. For instance, an engineered E. coli strain achieved a titer of 28.45 g/L in fed-batch fermentation, while a highly modified strain produced 62.82 g/L in a 5 L bioreactor. nih.govresearchgate.net An engineered Saccharomyces cerevisiae strain produced 4.1 g/L, the highest reported titer in that organism to date. nih.gov

Table 1: Examples of Engineered Microbial Strains for D-Pantothenic Acid Production

| Microorganism | Key Engineering Strategy | Reported Titer (g/L) | Reference |

|---|---|---|---|

| Escherichia coli W3110 | Overexpression of panB and panC from C. glutamicum, mutagenesis of pantothenate kinase, deletion of threonine deaminase. | 28.45 | researchgate.netnih.gov |

| Escherichia coli | Blocking organic acid pathway, boosting pyruvate (B1213749), modifying ilvC gene (acetolactate isomeroreductase mutant V412A). | 62.82 | nih.gov |

| Saccharomyces cerevisiae | Screening of 7 key genes from diverse species, adjusting copy numbers, knocking out bypass genes, balancing NADPH. | 4.1 | nih.gov |

Enzymatic Bioconversion Technologies

Enzymatic bioconversion utilizes isolated enzymes to catalyze specific reactions in a synthetic pathway. This approach offers high specificity and can operate under mild conditions compared to traditional chemical methods. nih.gov In the context of pantothenate synthesis, the final step is a prime candidate for enzymatic bioconversion. The enzyme pantothenate synthetase (PS), encoded by the panC gene, catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenic acid. nih.govnih.gov

The reaction proceeds via a two-step mechanism involving an enzyme-bound intermediate, pantoyl adenylate. nih.govnih.gov First, ATP and pantoate bind to the enzyme, leading to the formation of pantoyl adenylate and the release of pyrophosphate. Subsequently, β-alanine performs a nucleophilic attack on the intermediate, resulting in the final products, pantothenate and AMP. nih.gov Enzymes like pantothenate synthetase from organisms such as Mycobacterium tuberculosis have been purified and characterized for this purpose. nih.gov

Coordination Chemistry of Zinc with Organic Ligands, with relevance to Pantothenate

Zinc(II) is a d¹⁰ metal ion, meaning it has a filled d-electron shell. wikipedia.org This configuration leads to a preference for symmetrical coordination geometries, most commonly tetrahedral and octahedral. wikipedia.orgresearchgate.net The specific geometry is determined by factors such as the size and electronic properties of the coordinating atoms (ligands). nih.gov Zinc acts as a Lewis acid, accepting electron pairs from donor atoms, which are typically oxygen, nitrogen, or sulfur found in organic molecules. nih.govnih.gov In aqueous solution, zinc exists as the hexaaquo complex, [Zn(H₂O)₆]²⁺, but these water ligands are readily and rapidly exchanged for other organic ligands. wikipedia.orgnih.gov

In the formation of this compound, the pantothenate anion acts as the organic ligand. Pantothenic acid possesses multiple potential donor sites for coordination with the Zn²⁺ ion: the oxygen atoms of the carboxylate group (-COO⁻), the oxygen atoms of the two hydroxyl groups (-OH), and the nitrogen and oxygen atoms of the amide group (-CONH-). Research on mixed-ligand complexes involving zinc, succinic acid, and pantothenic acid indicates that pantothenic acid coordinates to the zinc ion primarily through the oxygen atoms of its carboxylate group in a bidentate fashion (binding through two donor atoms). silae.it This preference for carboxylate coordination over other potential sites is a common feature in the coordination chemistry of zinc with functional organic acids. nih.gov The resulting this compound complex consists of one zinc ion coordinated by two pantothenate molecules. nih.gov

Fundamental Biochemical and Molecular Mechanisms of Action

Role of Pantothenic Acid as a Precursor to Coenzyme A (CoA) and Acyl Carrier Protein (ACP)

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that serves as the essential precursor for the synthesis of coenzyme A (CoA) and is a component of the acyl carrier protein (ACP). kcl.ac.ukconsensus.app All animals require pantothenic acid to produce CoA, which is critical for cellular energy production and the synthesis and breakdown of carbohydrates, proteins, and fats. wikipedia.org The majority of pantothenic acid in tissues is found as CoA, with smaller amounts present as ACP or free pantothenic acid. kcl.ac.uk

CoA Biosynthesis Pathway and Rate-Limiting Steps

The synthesis of Coenzyme A from pantothenic acid is a five-step enzymatic process that also requires L-cysteine and adenosine (B11128) triphosphate (ATP). wikipedia.orgimrpress.com The pathway is universally conserved in organisms. oup.com

The steps in the CoA biosynthesis pathway are as follows:

Phosphorylation of Pantothenic Acid: The initial and primary rate-limiting step is the phosphorylation of pantothenic acid to 4'-phosphopantothenate. wikipedia.orgnih.govresearchgate.net This reaction is catalyzed by the enzyme pantothenate kinase (PanK) and is dependent on ATP. wikipedia.orgresearchgate.net The activity of PanK is a key regulatory point in the pathway, often subject to feedback inhibition by CoA and its thioesters. nih.gov In eukaryotes, PanK activity is inhibited by acetyl-CoA. biorxiv.org

Addition of Cysteine: A cysteine molecule is added to 4'-phosphopantothenate by the enzyme phosphopantothenoylcysteine synthetase, forming 4'-phospho-N-pantothenoylcysteine. wikipedia.orgoup.com

Decarboxylation: The cysteine moiety of 4'-phospho-N-pantothenoylcysteine is decarboxylated by phosphopantothenoylcysteine decarboxylase to produce 4'-phosphopantetheine (B1211885). oup.com

Adenylylation: An adenylyl group from ATP is transferred to 4'-phosphopantetheine by the enzyme phosphopantetheine adenylyltransferase (PPAT), resulting in the formation of dephospho-CoA. oup.comnih.gov

Final Phosphorylation: The final step involves the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA by dephospho-CoA kinase (DPCK), using ATP to produce Coenzyme A. nih.gov

The phosphorylation of pantothenate by PanK is the principal rate-limiting step in CoA biosynthesis. nih.govresearchgate.netresearchgate.net The supply of pantothenic acid and the expression level of PanK are the primary determinants of cellular CoA levels. nih.gov While PanK is the main control point, the reaction catalyzed by PPAT can also be a secondary regulatory site. oup.com

Functionality of CoA in Acyl Group Transfer Reactions

Coenzyme A is a critical carrier of acyl groups in numerous metabolic pathways. imrpress.com Its ability to form high-energy thioester bonds with carboxylic acids makes it an effective acyl group donor. wikipedia.orgcaldic.com This function is central to its role in both catabolic and anabolic reactions. wikipedia.org

The binding of CoA to various enzymes is essential for the catalysis of reactions involving the transfer of acyl groups. ontosight.ai This interaction is facilitated by specific structural features of the enzyme's active site that recognize the pantetheine (B1680023) moiety of CoA. ontosight.ai

Key roles of CoA in acyl group transfer include:

Acetyl-CoA Formation: CoA is crucial for the conversion of pyruvate (B1213749) to acetyl-CoA, a pivotal reaction that connects glycolysis to the citric acid cycle. ontosight.ai

Fatty Acid Metabolism: CoA activates fatty acids by forming acyl-CoA thioesters, making them available for processes like β-oxidation (breakdown) and synthesis. wikipedia.orgontosight.ai It facilitates the transport of fatty acids from the cytoplasm into the mitochondria for oxidation. wikipedia.org

Citric Acid Cycle: Acetyl-CoA is the primary fuel for the citric acid cycle, where the acetate (B1210297) group is oxidized to release energy. wikipedia.orgpressbooks.pub

Protein Acylation: Acyl-CoAs, such as acetyl-CoA and butyryl-CoA, serve as donors for the post-translational modification of proteins, including histones. These modifications play a crucial role in regulating gene expression and chromatin organization. imrpress.com

Role of Acyl Carrier Protein (ACP) in Fatty Acid Synthesis

The acyl carrier protein (ACP) is an essential cofactor in the de novo synthesis of fatty acids. nih.govwikipedia.org It is a small, acidic protein that carries the growing fatty acid chain between the different catalytic domains of the fatty acid synthase (FAS) enzyme complex. nih.govmdpi.com

Before it can participate in fatty acid synthesis, the inactive apo-ACP must be activated. This activation involves the attachment of a 4'-phosphopantetheine group, derived from Coenzyme A, to a conserved serine residue on the ACP. wikipedia.orgportlandpress.com This prosthetic group provides the terminal sulfhydryl group that forms a thioester linkage with the growing acyl chain. nih.govportlandpress.com

During fatty acid synthesis, ACP shuttles the acyl intermediates through a cycle of condensation, reduction, and dehydration steps. nih.gov This process protects the reactive intermediates and ensures their efficient delivery to the various active sites of the FAS complex. nih.gov

Impact on Central Carbon Metabolism: Citric Acid Cycle and Fatty Acid Oxidation

Coenzyme A is central to the integration of carbohydrate, fat, and protein metabolism through its role in the citric acid cycle and fatty acid oxidation.

Citric Acid Cycle (TCA Cycle): The TCA cycle is the final common pathway for the oxidation of fuel molecules. pressbooks.pub Acetyl-CoA, derived from the breakdown of carbohydrates (via pyruvate), fatty acids, and some amino acids, enters the cycle by condensing with oxaloacetate to form citrate. wikipedia.orgpressbooks.pub Each turn of the cycle results in the complete oxidation of the acetyl group to carbon dioxide, generating ATP and reduced coenzymes (NADH and FADH2) that are used in oxidative phosphorylation to produce more ATP. wikipedia.orgpressbooks.pub The cycle also provides precursors for the biosynthesis of other molecules, such as amino acids and heme. nih.gov

Fatty Acid Oxidation (β-oxidation): This process breaks down fatty acids into acetyl-CoA units. nih.gov CoA is required to activate the fatty acids in the cytoplasm, forming acyl-CoA. wikipedia.org This acyl-CoA is then transported into the mitochondria, where it undergoes a cyclical series of four reactions, each shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, one NADH, and one FADH2. The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and energy production. wikipedia.org

Zinc's Catalytic, Structural, and Regulatory Functions at the Cellular Level

Zinc is an essential trace mineral that performs catalytic, structural, and regulatory roles at the cellular level. oregonstate.eduresearchgate.net It is estimated that approximately 10% of the human proteome, encompassing around 3,000 proteins, requires zinc for its function. mdpi.com These zinc-dependent proteins are involved in a vast array of cellular processes, including growth and development, immune function, and neurotransmission. oregonstate.edu

The functions of zinc within the cell can be categorized as follows:

Catalytic: Zinc is a cofactor for enzymes in all six classes of enzymes. oregonstate.edu

Structural: Zinc plays a critical role in maintaining the tertiary structure of proteins. oregonstate.eduredalyc.org

Regulatory: Zinc can regulate gene expression and modulate cell signaling pathways. oregonstate.edunih.gov

Zinc as a Cofactor for Metalloenzymes

A significant number of enzymes, known as metalloenzymes, require zinc for their catalytic activity. libretexts.orglumenlearning.com Zinc can participate directly in the catalytic process or be essential for maintaining the structural integrity of the enzyme. redalyc.orgkarger.com

Examples of Zinc-Dependent Metalloenzymes:

| Enzyme | Function |

| Alcohol Dehydrogenase | Involved in the metabolism of ethanol. libretexts.orglumenlearning.com |

| Alkaline Phosphatase | Participates in various biological processes and its activity is reduced in zinc deficiency. karger.com |

| Carbonic Anhydrase | Catalyzes the interconversion of carbon dioxide and bicarbonate, playing a role in respiration and pH regulation. redalyc.org |

| Carboxypeptidases A and B | Involved in protein digestion. karger.com |

| DNA and RNA Polymerases | Essential for the synthesis of DNA and RNA. libretexts.orglumenlearning.com |

| Matrix Metalloproteinases (MMPs) | Involved in tissue remodeling and inflammation. The catalytic domain contains a zinc-binding site essential for activity. nih.gov |

| Superoxide (B77818) Dismutase (Cu,Zn-SOD) | An antioxidant enzyme that converts superoxide radicals to hydrogen peroxide. Zinc plays a structural role in this enzyme. libretexts.orglibretexts.org |

The binding of zinc to these enzymes is crucial for their function, and a deficiency in zinc can lead to reduced enzymatic activity and subsequent disruption of metabolic pathways. karger.com

Structural Roles in Proteins: Zinc Finger Domains and Protein Stability

The coordination of zinc ions within these domains, typically by cysteine or histidine residues, creates a stable scaffold. jmb.or.krredalyc.org For instance, the classic Cys2His2 zinc finger features a zinc ion tetrahedrally coordinated by two cysteine and two histidine residues, which generates a characteristic ββα fold. jmb.or.kr This rigid structure is essential for the domain to specifically recognize and bind to DNA, RNA, proteins, or lipids. jmb.or.kr The stability conferred by the zinc ion is a key determinant of the binding affinity and specificity of these proteins. jmb.or.krnih.gov Beyond the well-known zinc fingers, zinc plays a structural role in a wide array of enzymes, where it helps to maintain the tertiary and quaternary structure, ensuring the correct positioning of catalytic residues. nih.govredalyc.org The lack of a zinc ion can lead to protein misfolding and loss of function, highlighting its indispensable role in protein stability. numberanalytics.comacs.org

Modulation of Gene Expression and Transcription Factors

The influence of zinc extends to the fundamental processes of gene expression, primarily through its interaction with transcription factors. cambridge.org A significant number of transcription factors require zinc for their structural integrity and ability to bind to specific DNA sequences. nih.govnih.gov The zinc finger motif is a classic example, where the zinc-stabilized structure allows for precise recognition of DNA promoter and enhancer regions, thereby regulating the transcription of target genes. nih.govjmb.or.kr

Zinc levels within a cell can directly impact the activity of certain transcription factors. mdpi.com For instance, Metal-Responsive Element (MRE)-Binding Transcription Factor-1 (MTF-1) is a key zinc-sensing protein. pnas.orgasm.org When intracellular zinc levels rise, MTF-1 binds to zinc, undergoes a conformational change, and translocates to the nucleus. mdpi.commdpi.com In the nucleus, it binds to MREs in the promoter regions of genes like those for metallothioneins and zinc transporters, activating their transcription to manage zinc homeostasis. pnas.orgasm.org Conversely, under zinc-deficient conditions, the activity of such transcription factors is diminished, leading to altered gene expression. cambridge.org

Furthermore, zinc can indirectly modulate gene expression by influencing various signaling pathways that control the activity of transcription factors. mdpi.com For example, zinc can affect protein kinases and phosphatases, which in turn regulate the phosphorylation state and activity of numerous transcription factors. nih.govmdpi.com Some studies have shown that zinc can influence the DNA binding activity of transcription factors like NF-κB, although the effects can be complex and context-dependent. mdpi.com

Involvement in DNA Synthesis and Cell Division Pathways

Zinc is fundamentally important for DNA synthesis and cell division, processes that are central to growth and proliferation. nih.govresearchgate.net Its role is multifaceted, involving both direct participation in enzymatic reactions and regulatory functions in cell cycle progression. mdpi.comvinmec.com

Several key enzymes involved in DNA synthesis are zinc-dependent metalloenzymes. mdpi.com For instance, DNA and RNA polymerases, which are responsible for replicating and transcribing genetic material, require zinc for their catalytic activity. cambridge.orgvinmec.com Another critical enzyme, thymidine (B127349) kinase, which is essential for the synthesis of deoxythymidine monophosphate (a building block of DNA), is transcriptionally regulated by zinc-dependent proteins. mdpi.comnih.gov A deficiency in zinc can lead to decreased activity of these enzymes, thereby impairing DNA synthesis and inhibiting cell division. mdpi.comnih.gov

Beyond its enzymatic roles, zinc is involved in signaling pathways that regulate cell cycle progression. mdpi.com It has been shown to be necessary for cells to enter the S phase (the DNA synthesis phase) of the cell cycle. mdpi.com Zinc can influence the activity of growth factors and their receptors, as well as modulate protein phosphorylation and dephosphorylation cascades that control cell division. mdpi.com For example, zinc is essential for the cellular response to insulin-like growth factor-I (IGF-I), a key hormone that promotes cell proliferation. nih.govoregonstate.edu Additionally, zinc is implicated in the polymerization of tubulin, the protein that forms microtubules, which are essential for the formation of the mitotic spindle during cell division. mdpi.com

Interactions and Synergistic Mechanisms of Zinc and Pantothenate Components

Molecular Complexation and Binding Affinities

The interaction between zinc and pantothenate involves the formation of a molecular complex. Research has explored the binding of metal ions, including zinc, to pantothenic acid. Studies on the complexation of calcium with pantothenate have shown that the metal ion interacts with the oxygen atoms of the carboxylate group and the amide carbonyl group. nih.govresearchgate.net This suggests a strong affinity of pantothenate for divalent metal ions. nih.govresearchgate.net

The stability of such complexes is influenced by factors like the acid-base properties of the coordinating ligands and the formation of chelate rings. nih.gov In the case of zinc binding to proteins, the affinity is determined by the coordinating amino acid residues, typically cysteine and histidine, which form a stable coordination sphere. acs.orgacs.org While direct studies on the precise binding affinity and complexation of zinc with pantothenate are not as extensively detailed as those with proteins, the known interactions of both components suggest a potential for stable complex formation. The binding of zinc to human serum albumin, for example, can be influenced by the presence of other molecules, indicating the complexity of these interactions in a biological system. mdpi.com

Combined Influence on Cellular Metabolic and Signaling Pathways

Both zinc and pantothenic acid are independently crucial for numerous metabolic and signaling pathways, and their combined presence can have synergistic effects. Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), a vital molecule in cellular metabolism. frontiersin.org CoA plays a central role in the Krebs cycle, fatty acid metabolism, and the synthesis of various compounds, all of which are fundamental for energy production (ATP synthesis). frontiersin.orgmdpi.com

Zinc, on the other hand, is a cofactor for over 300 enzymes involved in the metabolism of carbohydrates, lipids, proteins, and nucleic acids. fao.org It also plays a key role in cell signaling, influencing pathways that regulate cell growth, proliferation, and apoptosis. oregonstate.edunih.gov For instance, zinc is involved in insulin (B600854) signaling and the regulation of growth hormone functions. vinmec.comoregonstate.edu

The combination of zinc and pantothenate can therefore be expected to have a broad impact on cellular function. Pantothenate's role in providing the CoA backbone for metabolic reactions is complemented by zinc's function as a catalytic and structural component of the enzymes that utilize CoA and its derivatives. frontiersin.orgfao.org This synergy is essential for efficient energy metabolism and the biosynthesis of critical cellular components. Furthermore, both nutrients are involved in modulating immune responses and cellular signaling, suggesting that their combined action could lead to a more robust regulation of these processes. mdpi.comresearchgate.net

Contribution to Antioxidant Defense Systems: e.g., Glutathione (B108866) Synthesis and Metallothioneins

Both zinc and pantothenic acid contribute to the body's antioxidant defense systems, protecting cells from damage caused by reactive oxygen species (ROS). nih.govejmoams.com

Zinc's antioxidant properties are multifaceted. It is a crucial component of the antioxidant enzyme copper-zinc superoxide dismutase (CuZn-SOD), which catalyzes the dismutation of superoxide radicals. nih.govanimbiosci.org Zinc also induces the synthesis of metallothioneins, small, cysteine-rich proteins that can scavenge free radicals and bind heavy metals. mdpi.comnih.gov The induction of metallothionein (B12644479) is regulated by the zinc-sensing transcription factor MTF-1. mdpi.com Furthermore, zinc can protect cell membranes from lipid peroxidation by displacing pro-oxidant metals like iron and copper. mdpi.comkoreamed.org Zinc is also involved in the regulation of glutathione synthesis, a major intracellular antioxidant. mdpi.com

Pantothenic acid also possesses antioxidant properties. ejmoams.com As a component of CoA, it is involved in metabolic processes that can influence the cellular redox state. frontiersin.org Some research suggests that pantothenic acid metabolism can affect oxidative stress. frontiersin.org

The synergistic action of zinc and pantothenate in antioxidant defense is significant. Zinc's role in key antioxidant enzymes and proteins like SOD and metallothionein, combined with its influence on glutathione metabolism, provides a robust defense against oxidative stress. mdpi.comnih.gov Pantothenic acid's contribution, though less direct, supports the metabolic health of the cell, which is essential for maintaining a balanced redox environment. frontiersin.org Together, they contribute to a comprehensive antioxidant network that protects cellular components from oxidative damage.

Cellular and Subcellular Investigations in Research Models

Analysis of Cellular Bioenergetics and ATP Production

The chemical compound zinc pantothenate is composed of zinc and pantothenic acid (vitamin B5). In cellular bioenergetics, the pantothenate component is of primary importance as it is the key precursor for the synthesis of Coenzyme A (CoA). asm.orgwikipedia.org CoA is a central molecule in metabolism, essential for the cellular processes that generate energy from carbohydrates, fats, and proteins. oregonstate.edu

One of the principal roles of CoA is to introduce pyruvate (B1213749), a product of glycolysis, into the citric acid cycle (also known as the Krebs cycle or TCA cycle). wikipedia.orglumenlearning.com It does this by converting pyruvate into acetyl-CoA. lumenlearning.com The acetyl-CoA then enters the citric acid cycle, a series of reactions that occurs in the mitochondrial matrix of eukaryotic cells. lumenlearning.comkhanacademy.org This cycle is a major source of reduced electron carriers, such as NADH and FADH2, which subsequently donate their electrons to the electron transport chain (ETC). khanacademy.orgnih.gov The ETC, located in the inner mitochondrial membrane, uses the energy from these electrons to pump protons, creating a gradient that drives the synthesis of large amounts of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govvetbact.org

In addition to its role in carbohydrate metabolism, CoA is crucial for the breakdown of fatty acids through a process called β-oxidation. oregonstate.edu This process generates acetyl-CoA, which can then also enter the citric acid cycle to produce ATP. mdpi.com Thus, pantothenate, as the foundation of CoA, is indispensable for the efficient production of ATP from multiple fuel sources. researchgate.net Studies in cellular models of KAT6A syndrome, a genetic disorder, have shown that supplementation with pantothenate can improve altered cellular bioenergetics. nih.govmdpi.com In fibroblasts from patients with this syndrome, which exhibit reduced mitochondrial respiratory capacity, treatment with pantothenate led to a significant increase in basal and maximal respiration, indicating a restoration of mitochondrial energy production. mdpi.comus.es

| Metabolic Pathway | Role of Pantothenate (via Coenzyme A) | Primary Outcome |

| Glycolysis/Citric Acid Cycle | Formation of acetyl-CoA from pyruvate for entry into the citric acid cycle. wikipedia.orglumenlearning.com | Production of NADH, FADH2, and ATP. khanacademy.org |

| Fatty Acid β-Oxidation | Breakdown of fatty acids into acetyl-CoA. mdpi.com | Generation of acetyl-CoA for the citric acid cycle and subsequent ATP production. oregonstate.edu |

| Electron Transport Chain | Indirectly supports the ETC by providing NADH and FADH2 from the citric acid cycle. khanacademy.orgnih.gov | Major site of ATP synthesis. lecturio.com |

Regulation of Post-Translational Modifications: Protein and Histone Acetylation

The pantothenate component of this compound, through its conversion to Coenzyme A (CoA) and subsequently acetyl-CoA, plays a critical role in the post-translational modification of proteins, particularly through acetylation. researchgate.netmedicationsandnutrition.com Acetyl-CoA serves as the universal acetyl group donor for these reactions, which are catalyzed by enzymes known as histone acetyltransferases (HATs). researchgate.netmdpi.com

Protein acetylation involves the addition of an acetyl group to a lysine (B10760008) residue on a protein, which can alter the protein's charge, structure, and function. oregonstate.edu This modification regulates a wide array of cellular processes, including enzyme activity, protein stability, and subcellular localization. oregonstate.edumdpi.com

A crucial form of this modification is histone acetylation. Histones are proteins that package DNA into a compact structure called chromatin. Acetylation of lysine residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure. oregonstate.edu This "open" chromatin is more accessible to transcription factors, thereby facilitating gene expression. oregonstate.edumcmaster.ca Conversely, the removal of these acetyl groups by histone deacetylases (HDACs), which are often zinc-dependent enzymes, results in a more condensed chromatin and gene silencing. mdpi.comfrontiersin.org The balance between HAT and HDAC activity is therefore essential for regulating gene expression patterns. pnas.org

The availability of acetyl-CoA derived from pantothenate can directly influence the level of histone acetylation. mdpi.commcmaster.ca Research has demonstrated a direct link between cellular acetyl-CoA levels and the acetylation status of histones, which in turn affects gene transcription in response to the metabolic state of the cell. mcmaster.ca In cellular models of certain genetic disorders like KAT6A syndrome, where histone acetylation is reduced, treatment with pantothenate has been shown to increase histone H3 acetylation levels, partially correcting the altered gene expression patterns. nih.govpreprints.orgresearchgate.net The zinc component of this compound is also relevant in this context, as it is a necessary cofactor for the function of certain HDACs, highlighting a dual role for the compound in the dynamics of protein acetylation. mdpi.comnih.gov

Influence on Specific Cellular Components and Organelles

The integrity of mitochondrial function is deeply intertwined with both components of this compound. The pantothenate moiety is essential as the precursor to Coenzyme A (CoA), a molecule central to mitochondrial metabolism. researchgate.net CoA is required for the pyruvate dehydrogenase complex to convert pyruvate into acetyl-CoA, which is the primary fuel for the citric acid cycle housed within the mitochondrial matrix. lumenlearning.commdpi.com The citric acid cycle not only generates some ATP directly but, more importantly, produces the reducing equivalents NADH and FADH2. khanacademy.org These molecules are indispensable substrates for the electron transport chain (ETC) located on the inner mitochondrial membrane, which is the primary site of cellular respiration and ATP synthesis through oxidative phosphorylation. nih.govvetbact.org

Furthermore, CoA is vital for the β-oxidation of fatty acids, another major source of acetyl-CoA for the mitochondria. researchgate.net Therefore, a sufficient supply of pantothenate is critical for maintaining the flux through these core mitochondrial energy-producing pathways. mdpi.comresearchgate.net Research on fibroblasts from patients with Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in an enzyme that phosphorylates pantothenate, reveals defective mitochondrial respiration. us.es Treatment with pantothenate in certain mutant cells has been shown to restore oxygen consumption rates, highlighting its direct impact on mitochondrial bioenergetics. us.es

Zinc also plays a significant role in mitochondrial health. It is a required cofactor for several mitochondrial enzymes and is crucial for maintaining the structural integrity of mitochondrial components. mdpi.comresearchgate.net Zinc deficiency can lead to increased oxidative stress and impaired mitochondrial function.

The synthesis of phospholipids (B1166683), the fundamental building blocks of all cellular and organellar membranes, is critically dependent on the pantothenate-derived molecule, Coenzyme A (CoA). asm.orgimrpress.com Specifically, CoA and its thioester derivative, acetyl-CoA, are precursors for the de novo synthesis of fatty acids. imrpress.combiorxiv.org These newly synthesized fatty acids are then esterified to a glycerol (B35011) backbone to form phospholipids. This process, known as acylation, is catalyzed by acyltransferases that utilize fatty acyl-CoA molecules as substrates. nih.govnih.gov

Therefore, pantothenate is essential for maintaining the integrity, fluidity, and function of cellular membranes, including the plasma membrane and the membranes of organelles like the mitochondria and endoplasmic reticulum. asm.org The continuous synthesis of phospholipids is necessary for cell growth, division, and the repair of membrane damage. A cell-free system has been developed that successfully synthesizes phosphatidic acid, a key phospholipid precursor, from acetyl-CoA and malonyl-CoA, demonstrating the direct pathway from CoA derivatives to membrane components. biorxiv.org

Zinc also contributes to membrane structure and function. It plays a role in stabilizing membrane components by protecting them from oxidative damage and is a structural component of certain membrane-bound enzymes. nih.govnih.gov For instance, zinc can protect membrane lipids from peroxidation, thereby preserving membrane integrity. us.es

Cellular Transport and Homeostasis of Zinc and Pantothenate

The cellular uptake of pantothenic acid is primarily mediated by a specific carrier protein known as the Sodium-Dependent Multivitamin Transporter (SMVT), a product of the SLC5A6 gene. nih.govnih.govtaylorandfrancis.com This transporter is an electrogenic symporter, meaning it harnesses the electrochemical gradient of sodium ions to drive the transport of pantothenate into the cell against its concentration gradient. nih.govuniprot.org The stoichiometry of this transport is typically 2 Na+ ions for every one molecule of pantothenate, resulting in a net positive charge moving across the membrane. uniprot.orgcapes.gov.br

The SMVT is not exclusive to pantothenate; it is also responsible for the transport of biotin (B1667282) and lipoic acid, and these substrates can compete with each other for uptake. nih.govtaylorandfrancis.com This transporter is widely expressed in various tissues, including the intestine, liver, kidney, placenta, and at the blood-brain barrier, ensuring the systemic distribution of these essential vitamins. nih.govbioivt.com Kinetic studies in different cell lines have characterized this transport system as a high-affinity, saturable process. capes.gov.br For example, in human placental choriocarcinoma cells, the transport system for pantothenate showed a Michaelis-Menten constant (Km) of approximately 2.1 µM. capes.gov.br

While uptake is well-characterized, the mechanisms for pantothenate efflux (the process of moving it out of the cell) are less understood. researcher.life Studies in E. coli have indicated the existence of a distinct efflux system that is separate from the PanF uptake permease, as mutants deficient in uptake are still capable of efflux. nih.govresearchgate.net In rat liver cells, pantothenate efflux was found to be unaffected by external sodium or pantothenate concentrations, suggesting a mechanism different from the SMVT-mediated uptake. researcher.life

| Transporter / System | Function | Key Characteristics | Substrates |

| Sodium-Dependent Multivitamin Transporter (SMVT / SLC5A6) | Primary mechanism for cellular uptake of pantothenate. nih.govnih.gov | Sodium-dependent, electrogenic, high-affinity, saturable. uniprot.orgcapes.gov.br | Pantothenate, Biotin, Lipoic Acid. taylorandfrancis.com |

| Bacterial PanF Permease | Pantothenate uptake in bacteria like E. coli. nih.gov | Sodium-coupled symporter. scholaris.ca | Pantothenate. nih.gov |

| Efflux Systems | Export of pantothenate from the cell. | Poorly characterized; appears distinct from uptake transporters. researcher.lifenih.gov | Pantothenate. |

Zinc Transporters and Intracellular Zinc Distribution

The maintenance of zinc homeostasis within a cell is a tightly regulated process, critical for a vast number of physiological functions. This regulation is primarily managed by two key families of zinc transporter proteins: the Zrt- and Irt-like protein (ZIP) family (solute carrier family 39A, SLC39A) and the ZnT family (solute carrier family 30A, SLC30A). researchgate.netuel.br These two families work in opposition to control the movement of zinc across cellular and organellar membranes.

ZIP Transporters: This family consists of 14 members in humans. uel.br Their primary function is to increase the concentration of zinc in the cytoplasm by transporting it from the extracellular space or from within intracellular organelles into the cytosol. uel.br

ZnT Transporters: In humans, this family has ten members. uel.br They act to decrease cytoplasmic zinc levels by facilitating its efflux from the cytosol into the extracellular environment or by sequestering it into intracellular compartments such as the Golgi apparatus, endoplasmic reticulum, and vesicles. uel.bralexfergus.com

The specific expression and activity of these transporters are tissue-dependent and can be regulated by various factors, including the cellular zinc status itself. cabidigitallibrary.org While studies have compared the bioavailability and effects of different zinc salts, such as zinc sulfate (B86663) and organic forms like zinc-glycinate, on the expression of transporters like ZnT1 and ZIP5 in animal models, specific data for this compound is lacking. qdu.edu.cn Research on other organic zinc compounds suggests they can be more bioavailable than inorganic forms, which could theoretically influence the expression of these transporters differently, but direct evidence for this compound is needed. qdu.edu.cnmanchester.ac.uk

Table 1: Major Families of Human Zinc Transporters

| Transporter Family | Gene Family | Number of Members (Human) | Primary Function |

|---|---|---|---|

| ZIP | SLC39A | 14 | Zinc influx into the cytoplasm |

| ZnT | SLC30A | 10 | Zinc efflux from the cytoplasm |

This table provides a general overview of the main zinc transporter families. Data is not specific to this compound exposure.

Mechanistic Studies of Cellular Stress Responses

Cellular stress, particularly oxidative stress, arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. researchgate.net Zinc is a critical component of this defense system.

Zinc's role in mitigating oxidative stress is multifaceted:

Cofactor for Antioxidant Enzymes: Zinc is an essential structural and catalytic component of key antioxidant enzymes, most notably copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD). researchgate.net This enzyme is a primary scavenger of superoxide radicals, converting them into less harmful molecules. researchgate.net

Induction of Metallothioneins: Zinc can induce the synthesis of metallothioneins, which are cysteine-rich proteins that can sequester heavy metals and effectively scavenge harmful hydroxyl radicals. researchgate.net During oxidative stress, zinc can be released from its complex with metallothionein (B12644479), becoming available for other cellular processes. nih.gov

Membrane Stabilization: Zinc ions contribute to the structural integrity of cellular membranes, protecting them from oxidative damage. researchgate.net

The pantothenate (Vitamin B5) component of this compound also has potential roles in the cellular stress response. Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA). Some research indicates that pantothenic acid and its derivatives can protect cells against peroxidative damage by helping to increase the cellular content of glutathione (B108866), a major endogenous antioxidant. nih.gov

While studies on other zinc salts, like zinc sulfate, have shown they can modulate the activity of antioxidant enzymes under stress conditions, specific mechanistic pathways activated by this compound have not been delineated in available research. cir-safety.org The synergistic or independent effects of the zinc and pantothenate moieties of the compound in a cellular stress context remain a subject for future investigation.

Table 2: Potential Cellular Roles in Stress Response

| Component | Potential Mechanism of Action |

|---|---|

| Zinc | Structural component of Superoxide Dismutase (SOD). researchgate.net |

| Induction of Metallothionein synthesis. researchgate.net | |

| Stabilization of cellular membranes. researchgate.net |

| Pantothenate | Precursor to Coenzyme A; may increase cellular glutathione levels. nih.gov |

This table outlines the generally accepted roles of zinc and pantothenate in cellular stress responses. These mechanisms have not been specifically confirmed in studies using this compound.

Preclinical and Translational Research in Advanced Biological Systems

In Vitro Cellular Models for Mechanistic Elucidation

Studies in Neuroblastoma Cell Lines and Fibroblasts (e.g., PANK2 gene-silenced models)

The study of zinc pantothenate's role at the cellular level has been significantly advanced by the use of in vitro models, particularly those involving neuroblastoma cell lines and patient-derived fibroblasts. These models are crucial for understanding diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene. tum.denih.gov The PANK2 gene encodes pantothenate kinase 2, a critical mitochondrial enzyme that initiates the biosynthesis of coenzyme A (CoA) from pantothenate (vitamin B5). nih.govnih.gov

Silencing the PANK2 gene in human cell lines, including the neuroblastoma cell line SH-SY5Y, induces a range of pathological changes. nih.govmdpi.com Research has shown that downregulation of PANK2 leads to a marked decrease in cell proliferation. mdpi.comresearchgate.net Interestingly, this is often accompanied by signs of cytosolic iron deficiency, despite the disease being characterized by brain iron accumulation. tum.demdpi.com This paradoxical state includes a decrease in the iron storage protein ferritin and an increase in transferrin receptor 1 (TfR1) expression. tum.deresearchgate.net

A key finding in these models is the significant upregulation of ferroportin, the only known cellular iron exporter. nih.govmdpi.com In PANK2-silenced HeLa cells, ferroportin mRNA was induced 12-fold, and a strong induction was also seen in hepatoma HepG2 cells, with a more modest increase in SH-SY5Y neuroblastoma cells. nih.gov This alteration in ferroportin expression is thought to potentially disrupt iron transport to the brain, contributing to the iron accumulation seen in PKAN. nih.gov

Fibroblasts derived from PKAN patients have proven to be invaluable models. These cells replicate many key features of the disease, such as intracellular iron and lipofuscin accumulation, heightened oxidative stress, and mitochondrial dysfunction. nih.gov Crucially, studies on these fibroblasts have shown that the response to treatment depends on the nature of the PANK2 mutation. tum.denih.gov In fibroblasts with residual PANK2 enzyme expression, supplementation with pantothenate has been shown to correct these pathological alterations. tum.denih.gov This includes restoring mitochondrial bioenergetics, reducing iron overload, and decreasing lipid peroxidation. tum.denih.gov However, in cells with mutations leading to a truncated or non-functional protein, pantothenate treatment has no effect. nih.gov These findings have been confirmed in induced neurons (iNs) generated by reprogramming patient fibroblasts, highlighting the potential for personalized medicine based on in vitro screening. nih.govoup.comnih.gov

Furthermore, zinc deficiency itself has been shown to negatively impact neuroblastoma cells. In IMR-32 neuroblastoma cells, low zinc availability decreases cell viability by inhibiting proliferation (via cell cycle arrest at the G0/G1 phase) and inducing apoptosis through the intrinsic pathway. frontiersin.org Elevated zinc levels can also be toxic, causing reduced cell viability in N2alpha neuroblastoma cells by generating reactive oxygen species and activating the MAP-kinase pathway. nih.gov

Table 1: Effects of PANK2 Silencing in Human Cell Lines

| Cell Line | Key Findings | Reference |

| SH-SY5Y (Neuroblastoma) | Modest induction of ferroportin mRNA, reduction in cell growth. | nih.gov |

| HeLa (Cervical Cancer) | 12-fold induction of ferroportin mRNA, reduced cell proliferation, signs of cytosolic iron deficiency. | nih.gov |

| HepG2 (Hepatoma) | Strong induction of ferroportin mRNA, reduction in cell growth. | nih.gov |

| U373 (Glioma) | No induction of ferroportin mRNA, reduction in cell growth. | nih.gov |

| PKAN Patient Fibroblasts | Iron/lipofuscin accumulation, oxidative stress, mitochondrial dysfunction. Pantothenate supplementation rescues pathology in cells with residual PANK2 function. | tum.denih.gov |

Investigation in Microorganismal Models (e.g., E. coli, P. falciparum, Arabidopsis thaliana)

Microorganismal models have been instrumental in elucidating the fundamental roles of pantothenate and zinc, providing insights relevant to the action of this compound.

Escherichia coli

In E. coli, zinc has been identified as a modulator of bacterial virulence. aocs.org Studies have revealed that zinc can regulate the expression of virulence factors, notably alpha-hemolysin, a toxin produced by pathogenic E. coli strains that causes urinary tract infections. aocs.org The expression of this toxin is influenced by zinc levels; it is suppressed in the high-zinc environment of the intestine but increases in the lower-zinc environment of the urinary tract. aocs.org This regulation occurs because the genes encoding the hemolysin have a binding site for the Zur (zinc uptake regulator) protein. aocs.org While these studies focus on zinc, they underscore the critical role of this metal in bacterial processes, which is relevant when considering a compound like this compound. Some research also suggests that zinc pre-exposure can accelerate the development of antibiotic resistance in E. coli under specific conditions.

Plasmodium falciparum

The malaria parasite, Plasmodium falciparum, has an absolute requirement for external pantothenate to synthesize Coenzyme A (CoA), making the CoA pathway a prime target for antimalarial drugs. Several pantothenate analogs have been shown to inhibit the growth of P. falciparum by interfering with this pathway. These compounds act by competitively inhibiting the utilization of pantothenate. Specifically, they have been shown to inhibit the parasite's pantothenate kinase (PfPanK), the first enzyme in the CoA biosynthesis pathway, which phosphorylates and traps pantothenate inside the parasite. The potent antiplasmodial activity of these analogs is attenuated by the addition of excess pantothenate, confirming that their target is indeed the pantothenate/CoA pathway. Recent studies have also found that the antimalarial drug dihydroartemisinin (B1670584) (DHA) disrupts zinc homeostasis in the parasite, leading to zinc depletion and contributing to its antimalarial action. This highlights a dual vulnerability in the parasite related to both pantothenate and zinc metabolism.

Arabidopsis thaliana

Zinc is also an essential micronutrient for Arabidopsis, and its homeostasis is tightly controlled. Both zinc deficiency and excess can impair plant growth. Zinc deficiency, for instance, reduces primary root length and leads to the significant induction of zinc transporter genes from the ZIP family (e.g., ZIP4, ZIP9, ZIP12) to increase zinc uptake. Conversely, excess zinc can be toxic, and plants sequester it in vacuoles, a process involving transporters like AtMTP1, to maintain homeostasis. The interplay between zinc availability and the metabolic pathways requiring CoA underscores the importance of both components of this compound for plant health.

Animal Model Investigations Focusing on Biochemical and Molecular Outcomes

Effects on Hepatic and Pancreatic Biochemical Parameters

Animal studies, primarily in pigs and rabbits, have demonstrated that dietary zinc supplementation significantly influences biochemical parameters in the liver and pancreas. Pharmacological doses of zinc have been shown to alter organ weights and tissue mineral concentrations.

In one study, piglets supplemented with high levels of zinc (3000 mg/kg) showed an increase in relative organ weight. Similarly, another study noted that high concentrations of dietary zinc significantly increased pancreas and liver weights in pigs. This enlargement is sometimes associated with the toxicity generated from excess zinc accumulation in tissues.

The concentration of zinc in these organs is directly affected by dietary intake. In growing rats, zinc concentrations in the liver increased with zinc intake up to approximately 30 mg/day. In piglets, hepatic zinc concentration was significantly higher in groups receiving pharmacological doses of zinc compared to controls. Likewise, studies in rabbits showed that supplementation with organic zinc sources, such as zinc lactate (B86563) and zinc methionine, led to increased liver zinc concentrations compared to supplementation with inorganic zinc sulfate (B86663).

The pancreas also shows a distinct response to zinc levels. In rats, pancreatic zinc concentration increased with intake up to a certain point (8.4 mg/day) but then decreased with higher doses, suggesting a protective mechanism to avoid over-accumulation in this organ. In piglets, zinc concentrations in the pancreas were found to positively correlate with zinc content in the liver and small intestine.

Table 2: Effect of Zinc Supplementation on Hepatic and Pancreatic Parameters in Animal Models

| Animal Model | Zinc Source/Level | Key Findings | Reference |

| Piglets | 3000 mg/kg ZnSO₄ | Increased relative organ weight; increased hepatic zinc concentration. | |

| Pigs | High dietary zinc | Increased pancreas and liver weights. | |

| Rabbits | 80 mg/kg Zinc Lactate/Methionine | Increased liver zinc concentration compared to Zinc Sulfate. | |

| Rats | >8.4 mg/day | Pancreatic zinc concentration decreased, while liver concentration continued to increase. |

Influence on Enzyme Activities (e.g., ALP, SOD) and Metallothionein (B12644479) Content

This compound's components play a crucial role in regulating the activity of key enzymes and proteins involved in metabolism and antioxidant defense.

Alkaline Phosphatase (ALP): ALP is a zinc-dependent enzyme, and its activity is a common biochemical marker. Studies in piglets have shown that pharmacological supplementation with zinc significantly increases plasma ALP activity. For instance, supplementing with 3000 mg/kg of zinc elevated plasma ALP activity by over 84% compared to a control group. In rats, zinc deficiency leads to a significant decrease in ALP activity in plasma, liver, kidney, and the small intestine. In vitro studies using human osteoblast-like cells further confirm that zinc increases ALP specific activity in a dose-dependent manner, an effect attributed to the stabilization of the enzyme.

Superoxide (B77818) Dismutase (SOD): SOD is a critical antioxidant enzyme that requires zinc as a cofactor for one of its major forms, Copper-Zinc SOD (Cu/Zn-SOD). In piglets, dietary zinc supplementation (300-3000 mg/kg) significantly elevated the activity of Cu-Zn SOD in the liver. Similarly, in diabetic patients, zinc supplementation was found to increase both the gene expression and enzyme activity of SOD. This demonstrates zinc's vital role in bolstering the body's primary antioxidant defense systems.

Metallothionein (MT): Metallothioneins are cysteine-rich proteins involved in zinc homeostasis and detoxification of heavy metals. The synthesis of MT is induced by zinc. In piglets, hepatic MT content increased dramatically with zinc supplementation, showing a more than 11-fold increase in the group receiving 3000 mg/kg of zinc compared to controls. Studies in broiler breeders also show that dietary zinc supplementation increases both mRNA and protein expression of tissue metallothionein. The expression of MT is considered a marker for cytosolic zinc levels in various tissues.

Table 3: Impact of Zinc Status on Enzyme Activity and Metallothionein

| Parameter | Animal Model | Effect of High Zinc | Effect of Zinc Deficiency | Reference |

| Alkaline Phosphatase (ALP) | Piglets, Rats | Increased activity in plasma and liver. | Decreased activity in plasma and tissues. | |

| Superoxide Dismutase (SOD) | Piglets | Increased Cu-Zn SOD activity in the liver. | Not specified | |

| Metallothionein (MT) | Piglets, Broilers | Markedly increased content and expression in the liver. | Not specified |

Modulation of Gene Expression and Protein Synthesis in Animal Tissues

The components of this compound exert significant control over cellular function by modulating the expression of various genes and the synthesis of proteins.

Gene Expression: Zinc status directly influences the expression of genes responsible for its own transport and storage. The expression of zinc transporters is a key homeostatic mechanism. In rats fed excess zinc, the intestinal expression of Zip4, a transporter responsible for zinc uptake, was significantly downregulated. Conversely, the expression of ZnT1, which facilitates zinc efflux from cells, is typically increased by high cytosolic zinc levels. In piglets, organic zinc sources were found to elevate ZnT1 gene expression in the ileum.

Beyond transporters, zinc affects the expression of other important genes. In broiler chickens, nano zinc oxide supplementation was shown to increase the mRNA expression of Insulin-like Growth Factor-I (IGF-I) in liver tissues, a key regulator of growth. In weanling pigs challenged with E. coli, zinc supplementation modulated the jejunal mucosal mRNA levels of the tight junction protein zonula occludens-1 (ZO-1) and the anti-inflammatory cytokine interleukin-10 (IL-10), suggesting a role in maintaining gut barrier function and controlling inflammation.

Protein Synthesis: Pantothenic acid is a fundamental component of Coenzyme A (CoA), which is essential for the synthesis and metabolism of proteins, carbohydrates, and fats. Specifically, CoA is required for the acetylation of proteins, a common post-translational modification that can affect protein stability and function. Zinc is also known to be essential for protein synthesis; its deficiency can weaken this process. Some coordination compounds containing zinc have been noted to stimulate protein synthesis. In studies on wound healing, pantothenic acid was found to modulate protein synthesis in human dermal fibroblasts, increasing the expression of specific, yet unidentified, proteins.

Impact on Hair Follicle Biology at the Mechanistic Level

The compound this compound is composed of zinc and pantothenic acid, both of which are understood to play significant roles in cellular metabolism and tissue health, including the biology of the hair follicle. Preclinical research focusing on these individual components provides insight into the potential mechanisms by which this compound may influence hair growth.

Zinc is recognized as a potent inhibitor of hair follicle regression and plays a role in accelerating the recovery of the follicle. longdom.orglongdom.org Its mechanisms are linked to fundamental cellular processes, including DNA repair and cell proliferation, which are critical for the health and growth of hair follicles. consensus.app One of the key pathways implicated in zinc's effect on hair follicle morphogenesis is the Hedgehog (HH) signaling pathway. nih.govoup.comregenmedres-journal.org This pathway is crucial for embryonic development and tissue regeneration, governing cell survival, growth, and differentiation. mdpi.com The HH signaling pathway influences both the epithelial and mesenchymal compartments during hair follicle development, and its proper regulation is necessary to maintain the hair cycle homeostasis. oup.com

Pantothenic acid (Vitamin B5) and its derivatives have been shown to directly impact key cells within the hair follicle structure. nih.govmarnys.com Research on mink hair follicles and dermal papilla (DP) cells demonstrated that pantothenic acid promotes DP cell proliferation. medsci.orgsci-hub.se This proliferative effect is mediated through the upregulation of Inhibitor of DNA Binding 3 (ID3) and the subsequent downregulation of the Notch signaling pathway. sci-hub.se Further studies using cultured human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) showed that dexpanthenol (B1670349), a provitamin of pantothenic acid, enhances cell viability and proliferation. nih.gov Mechanistically, dexpanthenol was found to stimulate anagen-inducing factors like β-catenin and reduce the expression of apoptosis and cell senescence markers, such as Caspase 3/9 and p21/p16. nih.gov It also increased the expression of Vascular Endothelial Growth Factor (VEGF), which is important for activating peripheral blood vessels around the follicle. nih.gov

A randomized controlled trial that assessed the combined effect of oral zinc sulfate and calcium pantothenate reported an increase in hair count and thickness. researchgate.net This suggests a potentially synergistic or complementary action of the two components on hair follicle biology.

Assessment of Biochemical Markers in Blood and Organs

Preclinical studies investigating the systemic effects of zinc and pantothenic acid often involve the assessment of various biochemical markers in blood and organ tissues to understand their metabolic impact.

Zinc: Supplementation with zinc in animal models has been shown to influence a range of biochemical parameters. Blood plasma or serum zinc levels are considered a reliable indicator of zinc status at a population level, though they are most responsive in cases of severe deficiency. researchgate.net In preclinical trials, zinc supplementation has been observed to affect the activity of several zinc-dependent enzymes and other markers in the blood and tissues. researchgate.net For instance, studies in piglets have shown that zinc supplementation can increase the activity of alkaline phosphatase (ALP) and copper-zinc superoxide dismutase (Cu-Zn SOD). iiarjournals.org It has also been shown to increase hepatic metallothionein content and plasma insulin (B600854) concentrations. iiarjournals.org In broiler chicks, dietary supplementation with zinc oxide nanoparticles led to significantly increased serum levels of total protein, globulins, aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP). mdpi.com

The following table summarizes findings from various preclinical studies on the effect of zinc supplementation on key biochemical markers.

| Biochemical Marker | Organ/Fluid | Observed Effect | Preclinical Model | Reference |

| Alkaline Phosphatase (ALP) | Serum/Tissues | Increased activity | Piglets, Broiler Chicks | iiarjournals.orgmdpi.com |

| Copper-Zinc Superoxide Dismutase (Cu-Zn SOD) | Serum | Increased activity | Piglets | iiarjournals.org |

| Total Protein | Serum | Increased | Broiler Chicks | mdpi.com |

| Globulin | Serum | Increased | Broiler Chicks | mdpi.com |

| Aspartate Aminotransferase (AST) | Serum | Increased | Broiler Chicks | mdpi.com |

| Alanine Aminotransferase (ALT) | Serum | Increased | Broiler Chicks | mdpi.com |

| Insulin | Plasma | Increased | Piglets | iiarjournals.org |

| Metallothionein | Liver | Increased content | Piglets | iiarjournals.org |

| Zinc (Zn) | Liver, Pancreas, Serum | Increased concentration | Rats, Mice, Piglets | iiarjournals.orgplos.orgoup.com |

Pantothenic Acid: The assessment of pantothenic acid status typically relies on measuring its concentration in blood and its excretion in urine. mdpi.com In blood, pantothenate is transported in its free form and is taken up by red blood cells, where its concentration is higher than in plasma. frontiersin.org These blood and erythrocyte levels generally correlate with dietary intake. mdpi.com Pantothenic acid is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the citric acid cycle. mdpi.comoregonstate.edu Therefore, metabolic disturbances related to CoA, such as altered lipid metabolism, can be an indirect area of investigation. nih.govconsensus.app For example, pantethine, a derivative of pantothenic acid, has been shown to lower markers of cardiovascular disease risk, including total cholesterol and LDL-cholesterol, in preclinical and clinical settings. oregonstate.edualzdiscovery.org

Study of Inter-organ Homeostasis of Zinc and Pantothenate

The systemic balance of zinc and pantothenate is maintained through complex inter-organ transport and regulatory mechanisms, ensuring that tissues receive an adequate supply without reaching toxic levels.

Zinc Homeostasis: The body's zinc homeostasis is tightly controlled at the whole-body, tissue, and cellular levels. physiology.org The primary sites for this regulation are the gastrointestinal tract and the pancreas. plos.orgimrpress.com Dietary zinc is absorbed mainly in the small intestine. mdpi.com The movement of zinc is mediated by two families of zinc transporters: the ZIP (Zrt-, Irt-like Protein) family, which transports zinc into the cytoplasm, and the ZnT (Zinc Transporter) family, which moves zinc out of the cytoplasm or into intracellular organelles. physiology.orgresearchgate.netnih.gov

Key organs and transporters involved in inter-organ zinc homeostasis include:

Intestine: The transporter ZIP4 is located on the apical membrane of enterocytes and is a primary transporter for dietary zinc uptake from the intestinal lumen. imrpress.com On the basolateral membrane, ZnT1 facilitates the efflux of zinc into the portal circulation for systemic distribution. nih.gov The transporter ZIP5 is also present on the basolateral membrane of enterocytes, where it is thought to participate in zinc excretion and monitoring of systemic zinc status. plos.orgimrpress.com

Pancreas: The pancreas plays a significant role in zinc homeostasis, particularly in its excretion. imrpress.com Pancreatic acinar cells express ZIP5 on their basolateral membrane, which may facilitate the uptake of zinc from the blood destined for secretion. plos.orgimrpress.com These cells also utilize ZnT2 for transporting zinc into zymogen granules for secretion into the digestive tract. imrpress.com

Liver: The liver acts as a central processing and storage organ for zinc. mdpi.comresearchgate.net It expresses various zinc transporters, including ZIP14, which is involved in hepatic zinc uptake, particularly under inflammatory conditions. researchgate.net

This coordinated action of transporters in the intestine, pancreas, and liver forms a dynamic network that adjusts zinc absorption and excretion to maintain systemic balance. plos.orgmdpi.com

Pantothenate Homeostasis: The homeostasis of pantothenic acid (Vitamin B5) also involves specialized transport systems that ensure its distribution to various tissues. Pantothenic acid is absorbed from the intestine and transported into cells via the sodium-dependent multivitamin transporter (SMVT), also known as SLC5A6. frontiersin.orgtandfonline.com This transporter is widely expressed in tissues including the intestine, liver, kidney, heart, and brain. frontiersin.orgbioivt.comresearchgate.net

Key aspects of inter-organ pantothenate homeostasis include:

Intestinal Absorption: At low concentrations, pantothenic acid is actively transported across the intestinal wall by SMVT. frontiersin.org At higher concentrations, passive diffusion also contributes to its absorption. frontiersin.org

Blood Transport: Once in the bloodstream, pantothenate is transported in a free form, not bound to albumin, and is rapidly taken up from the plasma by tissues and red blood cells. frontiersin.org

Tissue Uptake: The SMVT transporter is crucial for the uptake of pantothenic acid from the blood into key organs like the liver, heart, and kidneys. frontiersin.org It also facilitates transport across the blood-brain barrier, allowing for accumulation in the central nervous system. frontiersin.orgresearchgate.net Animal models show that pantothenate concentrations in the brain can be significantly higher than in plasma, indicating active transport into this critical organ. researchgate.net

The widespread expression of the SMVT transporter across multiple organs is central to the inter-organ communication and maintenance of pantothenate homeostasis, ensuring that this essential precursor for Coenzyme A synthesis is available for metabolic functions throughout the body. mdpi.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the analysis of the pantothenic acid portion of zinc pantothenate, allowing for its separation from other vitamins and matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pantothenic acid. rsc.org Reversed-phase HPLC (RP-HPLC) is the most common approach, offering speed, selectivity, and sensitivity. oup.com

For detection, Ultraviolet (UV) absorbance is widely employed. Pantothenic acid does not have a strong chromophore, so detection is typically performed at low wavelengths, such as 200 nm or 210 nm. oup.comjst.go.jpnih.gov One method for analyzing calcium pantothenate in dietary supplements utilizes an aminopropyl-loaded silica (B1680970) gel column in reversed-phase mode with UV detection at 210 nm. nih.gov Another HPLC-UV method optimized for B vitamins, including pantothenic acid, also used a wavelength of 210 nm for its detection, while other vitamins in the mixture were monitored at 254 nm. oup.com

Fluorescence detection offers enhanced sensitivity but requires a derivatization step as pantothenic acid is not naturally fluorescent. rsc.org A common approach involves post-column derivatization. After chromatographic separation, the pantothenic acid is hydrolyzed, typically with an alkali treatment, to yield β-alanine. nih.govnih.gov This product is then reacted with a fluorogenic reagent, such as o-phthaldialdehyde (OPA) in the presence of a thiol like 3-mercaptopropionic acid, to form a highly fluorescent isoindole derivative. nih.govnih.govresearchgate.net This method has been successfully applied to determine pantothenic acid in foods and human urine, with detection limits in the picomole range. nih.govnih.gov

Table 1: HPLC Methods for Pantothenic Acid Analysis

| Detection Method | Principle | Typical Wavelength/Reagents | Application | Detection Limit |

|---|---|---|---|---|

| UV Absorbance | Direct detection of the analyte based on its absorption of UV light. | 200-210 nm | Nutritional supplements, multivitamin tablets. nih.govshimadzu.com | 5.6 x 10-2 mg/mL oup.com |

| Fluorescence | Post-column hydrolysis to β-alanine, followed by reaction with OPA and a thiol to form a fluorescent derivative. | o-phthaldialdehyde (OPA), 3-mercaptopropionic acid | Foods, human urine. nih.govnih.gov | 3 pmol (~650 pg) nih.gov |